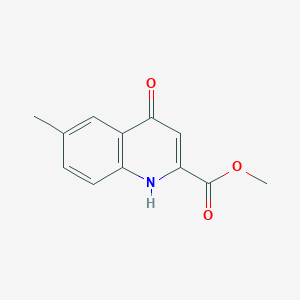

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate is a quinoline derivative with a molecular formula of C12H11NO3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a quinoline ring system, makes it a valuable compound for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-methylquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the cyclization process to form the quinoline ring . Other methods may involve the use of microwave irradiation, clay catalysts, or solvent-free conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemistry practices. This includes the use of recyclable catalysts, one-pot reactions, and environmentally benign solvents. These methods not only improve the yield but also reduce the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Methyl 4-hydroxy-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochromes P450, leading to the formation of potentially bioactive metabolites .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2-methylquinoline: Similar in structure but lacks the carboxylate group.

2-Hydroxy-4-methylquinoline: Another similar compound with a hydroxyl group at a different position.

Uniqueness

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity compared to other quinoline derivatives .

Activité Biologique

Methyl 4-hydroxy-6-methylquinoline-2-carboxylate (MHMQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and various studies that highlight the compound's biological relevance.

MHMQ has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.2 g/mol. The compound features a quinoline core with hydroxyl and carboxylate functional groups that contribute to its solubility and reactivity. Its structural uniqueness compared to similar compounds enhances its biological properties.

Enzyme Interactions

MHMQ interacts with various enzymes, notably cytochrome P450 enzymes, which are pivotal in drug metabolism. The compound can either inhibit or activate these enzymes, influencing metabolic pathways significantly .

Cellular Effects

The compound has been shown to modulate critical cell signaling pathways, especially the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It also affects gene expression related to oxidative stress responses, indicating potential protective roles against cellular damage.

MHMQ exerts its biological effects through several mechanisms:

- Enzyme Inhibition : By binding to active sites of specific enzymes, MHMQ can inhibit their activity. This inhibition can lead to altered metabolic processes within cells.

- Gene Regulation : The compound interacts with transcription factors, modulating gene expression and influencing cellular responses to stressors.

- Reactive Oxygen Species Production : Its metabolism can generate reactive oxygen species (ROS), impacting cellular redox balance and potentially leading to oxidative stress at high concentrations .

Antimicrobial Properties

MHMQ exhibits promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research indicates that MHMQ has anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The compound's interaction with cellular pathways involved in cell survival and death has been a focal point in cancer research .

Dosage Effects in Animal Models

In animal studies, MHMQ's effects vary significantly with dosage:

- Low Doses : Minimal physiological effects observed.

- High Doses : Significant changes in liver function and increased oxidative stress noted, indicating a threshold effect where higher concentrations lead to adverse outcomes .

Study on Hepatitis B Virus Inhibition

A notable study highlighted MHMQ's potential as an inhibitor of Hepatitis B virus (HBV) replication. Experimental results showed substantial inhibition at concentrations around 10 µM, marking it as a candidate for further antiviral research .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-methylquinoline | Lacks carboxylate group | Moderate antimicrobial properties |

| 2-Hydroxy-4-methylquinoline | Hydroxyl group at a different position | Limited anticancer activity |

| This compound | Unique substitution pattern enhancing reactivity | Stronger antimicrobial and anticancer effects |

Propriétés

IUPAC Name |

methyl 6-methyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)16-2/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDGZDDDGVIAJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625643 |

Source

|

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950265-42-6 |

Source

|

| Record name | Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.